molecular formula C14H20FN B6118065 1-(2-fluorobenzyl)azocane

1-(2-fluorobenzyl)azocane

Cat. No. B6118065
M. Wt: 221.31 g/mol
InChI Key: RGYNTNDQIXAVSJ-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)azocane, also known as FBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. FBA belongs to the class of azobenzene derivatives, which are widely used in photoresponsive materials, molecular switches, and sensors.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)azocane involves the photoisomerization of its azobenzene moiety. Upon exposure to light, 1-(2-fluorobenzyl)azocane undergoes a trans-cis isomerization, leading to a change in its molecular conformation. This conformational change can trigger a biological response, such as the activation or inhibition of a receptor in cells.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)azocane has been shown to have a significant impact on biochemical and physiological processes. In one study, 1-(2-fluorobenzyl)azocane was used as a photoswitchable ligand to selectively activate or inhibit G protein-coupled receptors in cells. This approach allowed researchers to study the function of specific receptors in cells with high spatiotemporal precision. In another study, 1-(2-fluorobenzyl)azocane was used as a photoswitchable inhibitor of protein-protein interactions, which are involved in various biological processes such as signal transduction and gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-fluorobenzyl)azocane in lab experiments include its high spatiotemporal precision, reversible photoisomerization, and selective activation or inhibition of specific receptors. However, 1-(2-fluorobenzyl)azocane has some limitations, such as its limited solubility in aqueous solutions, potential toxicity to cells, and the need for specialized equipment for photoactivation.

Future Directions

There are several future directions for the research on 1-(2-fluorobenzyl)azocane. One direction is to develop new synthetic methods for 1-(2-fluorobenzyl)azocane and its derivatives, which can improve their solubility and reduce their toxicity. Another direction is to explore the potential application of 1-(2-fluorobenzyl)azocane in optogenetics, which is a rapidly growing field that uses light to control the activity of cells in living organisms. Additionally, the use of 1-(2-fluorobenzyl)azocane in drug discovery and development is another promising direction, where it can be used to selectively target specific receptors in cells.
In conclusion, 1-(2-fluorobenzyl)azocane is a synthetic compound that has shown great potential in various fields such as materials science, chemistry, and biology. Its photoresponsive properties and selective activation or inhibition of specific receptors make it a valuable tool for studying biochemical and physiological processes with high spatiotemporal precision. The future research on 1-(2-fluorobenzyl)azocane is expected to expand its application in various fields and lead to the development of new materials, drugs, and technologies.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)azocane involves the reaction of 1-azocane with 2-fluorobenzyl bromide in the presence of a base. The reaction yields 1-(2-fluorobenzyl)azocane as a yellow solid with a melting point of 60-62°C. The purity of 1-(2-fluorobenzyl)azocane can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

1-(2-fluorobenzyl)azocane has been extensively studied for its potential application in various fields such as materials science, chemistry, and biology. In materials science, 1-(2-fluorobenzyl)azocane has been used as a photoresponsive material, where it can undergo reversible photoisomerization upon exposure to light. In chemistry, 1-(2-fluorobenzyl)azocane has been used as a molecular switch, where it can be toggled between two states by light. In biology, 1-(2-fluorobenzyl)azocane has been used as a photoswitchable ligand, where it can selectively activate or inhibit specific receptors in cells.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]azocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN/c15-14-9-5-4-8-13(14)12-16-10-6-2-1-3-7-11-16/h4-5,8-9H,1-3,6-7,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYNTNDQIXAVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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